4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(2-phenylmethoxyphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3S/c19-18(20)17-10-14(12-22-17)15-8-4-5-9-16(15)21-11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRBFOYYCGECEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CSC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Another method involves the Fiesselmann synthesis, which is a condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiophene-2-carboxylic acid derivatives vary widely in substituent patterns, which critically influence their biological activity, solubility, and binding affinity. Below is a detailed comparison of 4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid with structurally related compounds:
Table 1: Structural Comparison of Key Thiophene Derivatives
Key Observations:
Substituent Position: The position of the benzyloxy group on the phenyl ring (e.g., 4- vs. 2-) significantly alters molecular interactions. For example, 5-(4-(Benzyloxy)phenyl)thiophene-2-carboxylic acid and the target compound differ in the benzyloxy-phenyl attachment site (4- vs. 2-), which may influence receptor selectivity.
Functional Group Effects: Carboxylic Acid vs. Ester: The free carboxylic acid group (as in the target compound) enhances hydrogen-bonding capacity compared to ester derivatives (e.g., methyl or ethyl esters in ), which may improve binding to polar enzyme active sites. Amino and Sulfonamide Groups: The addition of amino or sulfonamide groups (e.g., in ) introduces basic or polar moieties, modulating solubility and target affinity.
Key Insights:
- Anti-Inflammatory Activity : Allyloxy and hydroxypropoxy derivatives (e.g., ) show superior COX-2 binding compared to ascorbic acid, highlighting substituent-driven efficacy.
- Antioxidant Potential: Bis-substituted thiophenes in demonstrated moderate antioxidant activity, though less potent than ascorbic acid.
Biological Activity
4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid is a thiophene derivative with a complex structure that includes a thiophene ring, a benzyloxy substituent, and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-tubercular applications. This article delves into the biological activity of this compound, highlighting its efficacy, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₄O₃S, with a molar mass of approximately 310.37 g/mol. The presence of both aromatic and aliphatic groups contributes to its unique chemical properties, influencing solubility and reactivity. The structural characteristics enable interactions with various biological targets, making it a subject of interest in drug development.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thiophene ring |
| Substituents | Benzyloxy group at the phenyl ring |
| Functional Group | Carboxylic acid at the thiophene ring |
Anti-Tubercular Efficacy
Research has demonstrated that this compound exhibits significant anti-tubercular activity. Studies indicate that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values ranging from 1.9 to 7.7 μM. This suggests low toxicity against VERO cells while maintaining efficacy against multidrug-resistant strains .
The precise mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival.
- Cellular Signaling Modulation : It may influence cellular signaling pathways through interactions with target proteins, possibly affecting their function via hydrogen bonding and hydrophobic interactions .
Comparative Biological Activity
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 3-Amino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid methyl ester | Contains a benzyloxy group and thiophene core | Amino group addition enhances biological activity |
| 5-(4-(Benzyloxy)phenyl)-3-(carboxyformamido)thiophene-2-carboxylic acid | Similar core structure | Additional carboxamide group may affect solubility and reactivity |
| 5-(4-benzyloxyphenyl)-3-thiophenecarboxylic acid | Thiophene ring present | Different substitution pattern may lead to varied biological properties |
In Vitro Studies
In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of M. tuberculosis. For instance, one study reported that certain derivatives displayed MIC values significantly lower than conventional treatments .
Toxicity Assessment
Toxicity assessments indicate that while the compound exhibits potent anti-tubercular activity, it maintains low toxicity levels in mammalian cell lines (e.g., VERO cells), suggesting a favorable safety profile for potential therapeutic applications .
Potential Applications
The versatility of this compound extends beyond anti-tubercular applications. Its ability to modulate enzyme activity and impact cellular pathways positions it as a candidate for further exploration in various therapeutic contexts, including:
- Antimicrobial agents
- Anticancer therapies
- Inflammatory disease treatments
Q & A
Q. What are the recommended synthetic strategies for preparing 4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step routes:
- Step 1: Suzuki-Miyaura cross-coupling to attach the benzyloxy-substituted aryl group to the thiophene core. For example, coupling 2-benzyloxyphenylboronic acid with a brominated thiophene precursor (e.g., methyl 5-bromothiophene-2-carboxylate) using Pd catalysts .
- Step 2: Hydrolysis of the ester group (e.g., methyl or ethyl ester) to yield the carboxylic acid derivative. This is achieved via alkaline hydrolysis (NaOH/EtOH) or acidic conditions (HCl/H₂O), followed by purification via recrystallization .
- Validation: Intermediate and final products are characterized using -NMR, -NMR, and HPLC to confirm purity (>95%) and structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- -NMR identifies proton environments (e.g., benzyloxy -OCH₂Ph protons at δ 4.8–5.2 ppm, thiophene protons at δ 6.8–7.5 ppm).
- -NMR confirms carbonyl (C=O) at ~165–170 ppm and aromatic carbons .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>98%) using reverse-phase C18 columns and UV detection .
- Mass Spectrometry (MS): ESI-MS or HRMS provides molecular ion peaks ([M+H]⁺) to verify molecular weight .
Advanced Research Questions
Q. How can molecular docking studies predict the anti-inflammatory activity of this compound?
Methodological Answer:
- Target Selection: COX-2 (PDB ID: 1PXX) is a common target for anti-inflammatory agents. Prepare the ligand by optimizing the compound’s 3D structure (e.g., using Avogadro or Gaussian) .
- Docking Software: Use AutoDock Vina or Schrödinger Suite. Set grid parameters to encompass the COX-2 active site (e.g., dimensions 60 × 60 × 60 Å).
- Analysis: Compare binding affinity (ΔG) with known inhibitors (e.g., celecoxib). Derivatives with benzyloxy groups may exhibit enhanced interactions via π-π stacking or hydrogen bonding with Arg120/Tyr355 residues .
- Validation: Correlate docking results with in vitro COX-2 inhibition assays (IC₅₀ values) .
Q. What structural modifications improve the antioxidant activity of this compound?
Methodological Answer:
- Substituent Engineering:
- Allyloxy/Hydroxypropoxy Groups: Introducing electron-donating groups (e.g., 4-allyloxy or 3-hydroxypropoxy) on the phenyl ring enhances radical scavenging. Synthesize derivatives via nucleophilic substitution or Mitsunobu reactions .
- Ester vs. Carboxylic Acid: Methyl/ethyl esters may improve lipid solubility, while the free carboxylic acid enhances hydrogen-bonding capacity. Compare DPPH/ABTS radical scavenging assays for both forms .
- Mechanistic Studies: Use ESR spectroscopy to detect stable radical adducts and quantify antioxidant efficiency (IC₅₀) relative to ascorbic acid .
Q. How does the benzyloxy group influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity: The benzyloxy group increases logP (measured via shake-flask method), enhancing membrane permeability but potentially reducing aqueous solubility. Balance via prodrug strategies (e.g., ester prodrugs) .
- Metabolic Stability: Assess cytochrome P450 (CYP3A4/2D6) metabolism using liver microsomes. The benzyloxy group may slow oxidation compared to smaller alkoxy substituents .
- Bioavailability: Conduct in vivo pharmacokinetic studies (e.g., rat models) to measure Cₘₐₓ, Tₘₐₓ, and AUC. Compare with analogs lacking the benzyloxy moiety .
Q. What in vitro assays are suitable for evaluating the compound’s anti-inflammatory potential?
Methodological Answer:
- COX-1/COX-2 Inhibition: Use ELISA kits to measure prostaglandin E₂ (PGE₂) production in LPS-induced RAW 264.7 macrophages. Calculate selectivity ratios (COX-2/COX-1) .
- NF-κB Pathway: Transfect HEK293 cells with NF-κB luciferase reporters. Treat with TNF-α to induce inflammation and measure luminescence suppression by the compound .
- Cytokine Profiling: Quantify IL-6 and TNF-α levels via ELISA in THP-1 monocytes post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
